Cas no 2680876-12-2 (3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2680876-12-2
- 3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- EN300-28295973
- 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
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- Inchi: 1S/C11H6F7NO3/c12-6-3-1-2-5(4-6)9(8(21)22,11(16,17)18)19-7(20)10(13,14)15/h1-4H,(H,19,20)(H,21,22)
- InChI Key: ABRLNFTWJCKUHZ-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)O)(C1C=CC=C(C=1)F)NC(C(F)(F)F)=O)(F)F
Computed Properties
- Exact Mass: 333.02359019g/mol
- Monoisotopic Mass: 333.02359019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66.4Ų
3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295973-1g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 1g |
$884.0 | 2023-09-07 | ||
| Enamine | EN300-28295973-5g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 5g |
$2566.0 | 2023-09-07 | ||
| Enamine | EN300-28295973-10g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 10g |
$3807.0 | 2023-09-07 | ||
| Enamine | EN300-28295973-0.05g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 0.05g |
$744.0 | 2025-03-19 | |
| Enamine | EN300-28295973-0.1g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 0.1g |
$779.0 | 2025-03-19 | |
| Enamine | EN300-28295973-0.25g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 0.25g |
$814.0 | 2025-03-19 | |
| Enamine | EN300-28295973-0.5g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 0.5g |
$849.0 | 2025-03-19 | |
| Enamine | EN300-28295973-1.0g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 1.0g |
$884.0 | 2025-03-19 | |
| Enamine | EN300-28295973-2.5g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-19 | |
| Enamine | EN300-28295973-5.0g |
3,3,3-trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680876-12-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-19 |
3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
Introduction to 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2680876-12-2)
3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680876-12-2, is a fluorinated compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The unique structural features of this molecule, particularly the presence of multiple fluorine atoms and an amide functional group, make it a promising candidate for various biochemical applications. This compound belongs to a class of fluorinated carboxylic acids that exhibit enhanced metabolic stability and improved binding affinity to biological targets, which are critical factors in drug design.
The molecular structure of 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid consists of a propanoic acid backbone modified with trifluoromethyl and trifluoroacetamide groups. The trifluoromethyl group (CF₃) is known for its ability to increase lipophilicity and metabolic resistance, while the trifluoroacetamide moiety introduces additional polar interactions. These structural elements contribute to the compound's potential as a bioactive molecule. The fluorophenyl substituent further enhances its pharmacological profile by providing a rigid aromatic ring system that can interact with specific binding pockets in proteins.
In recent years, there has been a surge in research focused on fluorinated compounds due to their favorable pharmacokinetic properties. Studies have demonstrated that fluorine atoms can modulate the electronic and steric properties of molecules, leading to improved drug efficacy and reduced side effects. For instance, the incorporation of trifluoromethyl groups has been shown to enhance binding affinity in several drug targets, including enzymes and receptors involved in cancer therapy. Similarly, the trifluoroacetamide group can improve solubility and bioavailability, making it an attractive modification in drug development.
One of the most compelling aspects of 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid is its potential application in the synthesis of novel therapeutic agents. Researchers have explored its use as a building block for more complex molecules with enhanced biological activity. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The fluorophenyl moiety allows for further functionalization via cross-coupling reactions, enabling the creation of diverse pharmacophores that can interact with specific biological pathways.
The synthesis of 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorophenyl group efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during the synthesis of the amide functionality.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of fluorinated compounds like 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid. Molecular modeling studies have revealed insights into how fluorine atoms influence molecular interactions at the atomic level. These studies have guided experimental efforts by predicting optimal modifications that can enhance binding affinity and selectivity. For instance, virtual screening techniques have been used to identify potential drug candidates derived from this compound that exhibit high efficacy against target proteins.
The pharmaceutical industry has shown particular interest in fluorinated carboxylic acids due to their versatility in drug design. 3,3,3-Trifluoro-2-(3-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid serves as a valuable intermediate in the synthesis of protease inhibitors and kinase inhibitors used in treating various diseases. Its structural features allow for selective modulation of enzyme activity without affecting other biological pathways. This specificity is crucial for developing drugs with minimal side effects.
In conclusion, 3 , 3 , 3 -Tr if lu oro - 2 - ( 3 - fl u or o phen yl ) - 2 - ( 22 , 22 , 22 - tri fl u oro ac eta mi do ) pro pan o ic ac i d ( CAS No . 2680876-12- ) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and favorable pharmacokinetic properties make it a promising candidate for further development into novel therapeutic agents . Ongoing research continues to uncover new applications for this compound , highlighting its importance in modern drug discovery efforts . As our understanding of fluorinated molecules evolves , so too will the potential applications of this remarkable compound . p >
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